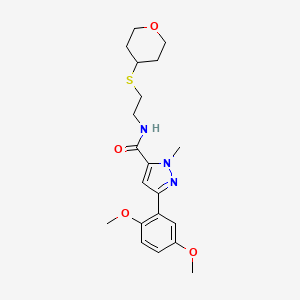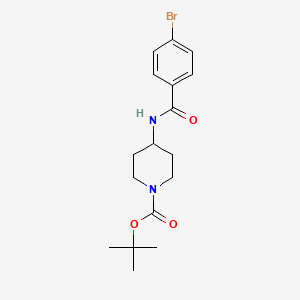![molecular formula C11H12ClF3N2O B2669560 N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride CAS No. 2060021-70-5](/img/structure/B2669560.png)
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride” is a chemical compound with the CAS Number: 2060021-70-5 . It has a molecular weight of 280.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3N2O.ClH/c12-11(13,14)8-5-7(3-4-9(8)15)16-10(17)6-1-2-6;/h3-6H,1-2,15H2,(H,16,17);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Aplicaciones Científicas De Investigación
Cancer Therapy Advancements
Studies on compounds like FTY720, which exhibit immunosuppressive effects and preclinical antitumor efficacy, indicate the potential for related compounds in cancer therapy. FTY720 shows antitumor effects through mechanisms that are different from its immunosuppressive properties, suggesting a broad potential for related compounds in oncology research (Li Zhang et al., 2013).
New Anticancer Agents
Research into Mafosfamide, a cyclophosphamide analog, has shown positive effects on various types of cancer cells, highlighting the ongoing search for new anticancer agents. The development of such compounds for clinical use demonstrates the importance of innovative chemical compounds in therapeutic applications (L. Mazur et al., 2012).
Degradation and Environmental Studies
The degradation processes of compounds like nitisinone provide insight into their stability and environmental impact. Such studies are crucial for understanding the lifecycle of pharmaceuticals and chemicals, including their potential environmental and health risks (H. Barchańska et al., 2019).
Safety Profiles and Toxicological Assessments
Evaluations of compounds like Triclosan have been conducted to determine their safety and potential risks. These studies encompass acute, subacute, subchronic, and chronic toxicity assessments, providing a comprehensive understanding of the safety profiles of chemical compounds used in consumer products (D. Sj et al., 1989).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .
Propiedades
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-5-7(3-4-9(8)15)16-10(17)6-1-2-6;/h3-6H,1-2,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXSFZUZKSRNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
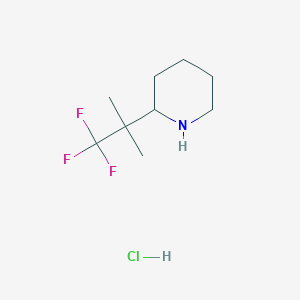
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2669479.png)
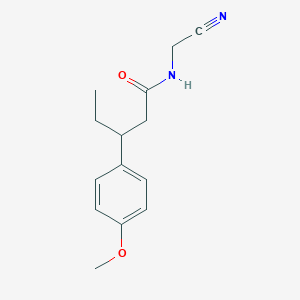
![N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide](/img/structure/B2669482.png)
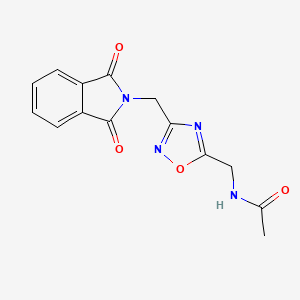

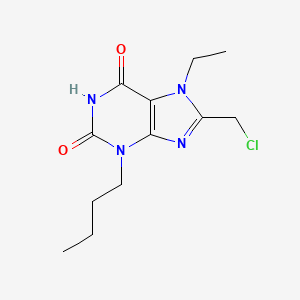
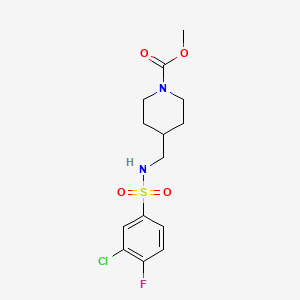
![N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669489.png)

![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride](/img/structure/B2669494.png)
